4-methyl-1-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
4-methyl-1-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-triazole core fused with a piperidine ring and substituted with a trifluoromethyl group, a nicotinoyl derivative, and a methylthio moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nicotinoyl and methylthio substituents may influence hydrogen bonding and sulfur-mediated interactions with biological targets . Crystallographic analysis using tools like SHELX and ORTEP-3 could elucidate its 3D conformation, critical for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
4-methyl-2-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2S/c1-22-14(16(17,18)19)21-24(15(22)26)10-5-8-23(9-6-10)13(25)11-4-3-7-20-12(11)27-2/h3-4,7,10H,5-6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVYVNXOXYDHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=C(N=CC=C3)SC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-1-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 391.51 g/mol. The structure features a piperidine ring, a trifluoromethyl group, and a methylthio-nicotinoyl moiety, which are crucial for its biological interactions.
The primary biological activity of this compound is attributed to its interaction with hypoxia-inducible factor 1 (HIF-1) . HIF-1 plays a significant role in cellular responses to low oxygen levels (hypoxia), particularly in tumor cells. The compound has been shown to:
- Induce HIF-1α Expression : It promotes the expression of HIF-1α protein and activates downstream target genes such as p21, which are involved in cell cycle regulation and apoptosis.
- Trigger Apoptosis : The compound upregulates cleaved caspase-3 levels, leading to increased apoptosis in cancer cells under hypoxic conditions .
Anticancer Activity
Research indicates that the compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver) | 0.054 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 0.048 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 0.403 ± 0.02 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may serve as a potential therapeutic agent for treating various cancers by targeting critical cellular pathways involved in tumor growth and survival .
Antimicrobial Activity
Additionally, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Hepatic Cancer Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in HepG2 cells through the activation of HIF-1α, suggesting its potential use in liver cancer therapy .
- Evaluation Against Lung Cancer : Another investigation revealed that the compound effectively inhibited cell proliferation in A549 lung cancer cells by disrupting microtubule assembly, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole-piperidine hybrids. Key structural analogs include:
4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride Structure: Lacks the trifluoromethyl and nicotinoyl groups but retains the triazole-piperidine scaffold. Properties: The phenyl group increases aromatic interactions but reduces metabolic stability compared to the trifluoromethyl substituent . Applications: Primarily used in neurological research due to its affinity for neurotransmitter receptors .
N-(4-Fluorobenzyl)-2-((4-methyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Structure: Features a thioacetamide linker and a methyl-substituted triazole.
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine Structure: Substituted with a methylpiperazine group instead of nicotinoyl. Properties: Increased basicity due to piperazine, improving solubility in acidic environments . Applications: Investigated for anticancer activity via kinase inhibition .
Physicochemical and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
